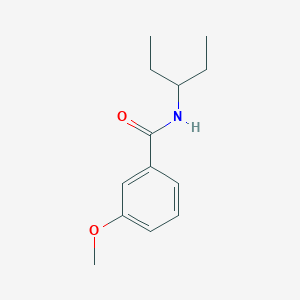

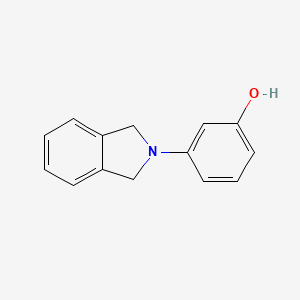

N-(1-ethylpropyl)-3-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1-ethylpropyl)-3-methoxybenzamide, also known as GNE-1023, is a small molecule inhibitor of the enzyme N-myristoyltransferase-1 (NMT1). NMT1 is responsible for the co-translational myristoylation of proteins, which is a crucial post-translational modification that has been implicated in several diseases, including cancer. Inhibition of NMT1 by GNE-1023 has been shown to have anti-tumor effects in preclinical models, making it a promising target for cancer therapy.

Applications De Recherche Scientifique

Antibacterial Applications

N-(1-ethylpropyl)-3-methoxybenzamide and its derivatives have shown promise as potent antibacterial agents. Research focusing on modifying 3-methoxybenzamide has led to the development of compounds with enhanced inhibitory effects against essential bacterial proteins, such as FtsZ, a crucial element in bacterial cell division. These modifications have resulted in compounds with not only potent antistaphylococcal properties but also improved pharmaceutical characteristics, making them potential candidates for treating bacterial infections, including those caused by drug-resistant strains (Haydon et al., 2010). Further optimization of these derivatives has yielded advanced lead compounds with superior in vitro potency, drug-like properties, and in vivo efficacy, showcasing their potential as first-in-class FtsZ inhibitors for combating antibiotic-resistant staphylococcal infections (Stokes et al., 2012).

Cancer Research

In cancer research, derivatives of this compound have been explored for their potential in imaging and therapy. For example, sigma receptor scintigraphy using specific iodobenzamide derivatives has been investigated to visualize primary breast tumors in vivo. These compounds preferentially bind to sigma receptors overexpressed on breast cancer cells, indicating their potential utility in noninvasively assessing tumor proliferation and aiding in the diagnosis and treatment of breast cancer (Caveliers et al., 2002).

Chemical Synthesis and Material Science

This compound and similar compounds have been instrumental in advancing methodologies in chemical synthesis and material science. For instance, the Rh(III)-catalyzed directed C-H olefination using an oxidizing directing group showcases a mild, efficient, and versatile approach to forming valuable chemical structures. This process highlights the role of such compounds in facilitating the development of new synthetic routes and materials (Rakshit et al., 2011).

Propriétés

IUPAC Name |

3-methoxy-N-pentan-3-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-4-11(5-2)14-13(15)10-7-6-8-12(9-10)16-3/h6-9,11H,4-5H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUBRJNFDJKSQJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NC(=O)C1=CC(=CC=C1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-oxo-2-phenyl-1-(phenylthio)ethyl]benzamide](/img/structure/B5597095.png)

![5-ethyl-N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]thiophene-3-carboxamide](/img/structure/B5597108.png)

![4-benzyl-5-methyl-2-{2-oxo-2-[2-(trifluoromethyl)-1-pyrrolidinyl]ethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5597110.png)

![3-cyclopropyl-5-{2-[(4-methylphenyl)sulfonyl]ethyl}-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole](/img/structure/B5597159.png)

![5,7-dimethyl-N'-(4-pyridinylmethylene)[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5597166.png)

![4-amino-1-mercapto[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B5597177.png)